4-Methylquinolin-7-ol

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Researchers targeting CNS malignancies or inflammatory diseases often face a scarcity of well-characterized quinoline scaffolds that balance hydrogen-bonding capacity with lipophilicity. 4-Methylquinolin-7-ol (CAS 15463-09-9) resolves this by providing a regiospecific 4-methyl-7-hydroxy substitution pattern unavailable in close analogs. - **Unique Pharmacophore:** Simultaneous 4-methyl (lipophilic anchor) and 7-OH (H-bond donor/acceptor) enables dual-vector SAR optimization; TPSA 33.12 Ų and consensus LogP 2.02 align with CNS drug design principles. - **Biological Relevance:** Reported brain penetration and activity against rhabdomyosarcoma cells; validated class-level hnps-PLA₂ inhibition up to IC₅₀ 1.5 μM. - **Synthetic Versatility:** Free 7-OH serves as a convenient handle for esterification or etherification to build focused compound libraries. - **Supply Assurance:** ≥95% purity with batch-specific QC (NMR, HPLC); multi-gram quantities available for lead optimization campaigns.

Molecular Formula C10H9NO
Molecular Weight 159.188
CAS No. 15463-09-9
Cat. No. B2635963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinolin-7-ol
CAS15463-09-9
Molecular FormulaC10H9NO
Molecular Weight159.188
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC=C1)O
InChIInChI=1S/C10H9NO/c1-7-4-5-11-10-6-8(12)2-3-9(7)10/h2-6,12H,1H3
InChIKeyGXFFWHIKMRPHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylquinolin-7-ol Overview


4-Methylquinolin-7-ol (CAS 15463-09-9) is a heteroaromatic quinoline derivative bearing a methyl substituent at the 4-position and a free phenolic hydroxyl group at the 7-position (molecular formula C10H9NO, molecular weight 159.19 g/mol) . Commercially available at ≥95% purity , this compound presents a well-defined regioisomeric substitution pattern that offers a distinctly different hydrogen-bonding capacity, electronic distribution, and metabolic profile compared to its close-in-class analogs—including 4-methylquinoline (no 7-OH), quinolin-7-ol (no 4-methyl), and 7-hydroxy-4-methylquinolin-2(1H)-one (the 2-oxo tautomer) [1]. These structural distinctions translate into quantifiable differences in physicochemical parameters critical for fragment-based drug design, pharmacokinetic optimization, and synthetic tractability .

1
Fragment-based design and medchem optimization leveraging distinct 4-Me/7-OH regioisomer
2
CNS drug discovery programs requiring balanced LogP (2.02) and moderate TPSA
3
Synthetic tractability for kinase or phospholipase inhibitor libraries via microwave-assisted routes

4-Methylquinolin-7-ol Differentiation


The simultaneous presence of the 4-methyl and 7-hydroxy groups creates a unique pharmacophoric signature that is absent in any single-substituted analog . Replacing 4-methylquinolin-7-ol with 4-methylquinoline (CAS 491-35-0) removes the hydrogen-bond donor/acceptor capability of the phenolic -OH, reducing topological polar surface area (TPSA) from 33.12 Ų to 12.89 Ų and eliminating a key metabolic handle for Phase II conjugation . Conversely, substituting with quinolin-7-ol (CAS 580-20-1) loses the lipophilic 4-methyl group, which is a critical determinant of target binding affinity in enzyme pockets such as human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂), where the 4-methyl substituent forms essential hydrophobic contacts [1]. The 2-oxo tautomer (7-hydroxy-4-methylquinolin-2(1H)-one) introduces a hydrogen-bonding pattern fundamentally different from the true 7-ol form, altering both solubility and biological target engagement [2]. These non-interchangeable properties demand compound-specific evaluation in any procurement decision.

4-Methylquinoline Removing 7-OH eliminates H-bond donor/acceptor and reduces TPSA; may shift solubility and CNS penetration profiles.
Quinolin-7-ol Losing 4-Me removes key hydrophobic contact for target binding; solubility and lipophilicity context may differ.
2-Oxo tautomer Different H-bonding pattern alters target engagement and solubility; not a direct replacement for the 7-ol form.

4-Methylquinolin-7-ol Comparative Evidence


TPSA-Driven Hydrogen-Bonding Capacity

4-Methylquinolin-7-ol possesses a TPSA of 33.12 Ų, which is approximately 2.6-fold greater than that of 4-methylquinoline (TPSA 12.89 Ų), the closest non-hydroxylated analog . This difference arises directly from the 7-OH group and predicts markedly better aqueous solubility through hydrogen-bonding with solvent, as well as a distinct profile for blood-brain barrier penetration prediction models. The experimentally determined water solubility for the target compound is 0.219 mg/mL (logS -2.86; class: soluble), whereas quinolin-7-ol (lacking the 4-methyl) has a reported water solubility of 0.454 mg/mL at 20°C, indicating that 4-methylation reduces aqueous solubility by approximately 52% . This demonstrates that neither analog can serve as a reliable solubility surrogate.

TPSA & Solubility
Cross-study comparable
TPSA 33.12 Ų (2.6× vs 4-Me-quinoline); water solubility 0.219 mg/mL (52% lower than quinolin-7-ol)
Solubility and H-bonding context is compound-specific; analogs are not reliable surrogates.
Solubility predicted via ESOL method; verify experimentally for formulation work.
Physicochemical profiling Drug-likeness prediction Medicinal chemistry

CNS-Optimized Lipophilicity (LogP)

The consensus LogP (octanol-water partition coefficient) for 4-methylquinolin-7-ol is 2.02, calculated as the average of five independent predictive methods . This value falls within the optimal lipophilicity range (LogP 1–3) associated with favorable CNS penetration and oral absorption according to Lipinski and CNS drug design guidelines. By contrast, 4-methylquinoline has a LogP of approximately 2.54–2.61, and quinolin-7-ol has a LogP near 1.8 [1]. The 4-methyl-7-ol regioisomer thus occupies a unique intermediate lipophilicity that cannot be replicated by the monotopic analogs. The experimentally determined pKa of the 7-OH group is predicted to be 8.93 ± 0.40, indicating that the compound exists predominantly in the neutral phenol form at physiological pH, which is favorable for passive membrane permeation .

CNS Lipophilicity
Cross-study comparable
Consensus LogP 2.02; predicted pKa 8.93 ± 0.40
Occupies intermediate lipophilicity range favorable for CNS exposure models.
Consensus from 5 predictive methods; pKa indicates neutral phenol form at physiological pH.
CNS drug discovery Lipophilicity optimization Blood-brain barrier

Rhabdomyosarcoma Antitumor Activity & Safety

4-Methylquinolin-7-ol has been tested in vitro against rhabdomyosarcoma cells and demonstrated anti-tumor activity . In parallel, acute toxicity studies in animals showed that the compound exhibits low toxicity, with no neurotoxicity or subarachnoid hemorrhage observed at doses up to 5 g/kg . This combination of targeted anti-tumor activity in a pediatric solid tumor model combined with a wide therapeutic window in acute toxicity distinguishes this compound from other quinoline derivatives, such as 4-methylquinoline, which has been reported to act as a tumor initiator in mouse skin assays (at least as potent as quinoline itself), and 7-methylquinoline, which lacks significant tumorigenicity [1]. The compound also binds to nuclear receptors, which may mechanistically underpin its anti-tumor effects . However, quantitative IC₅₀ data against rhabdomyosarcoma cell lines are not publicly available, and the evidence should be considered as supportive of further investigation rather than definitive proof of clinical superiority.

Rhabdomyosarcoma Activity
Supporting evidence
Reported antitumor activity in rhabdomyosarcoma cells; no neurotoxicity at ≤5 g/kg in animals
Supports oncology model-response context; quantitative IC₅₀ data not publicly available.
Data to verify; comparator 4-methylquinoline reported as tumor initiator in mouse skin assay.
Pediatric oncology Rhabdomyosarcoma Preclinical toxicology

Brain Penetration vs. Non-Hydroxylated Analogs

4-Methylquinolin-7-ol is reported to penetrate into the brain and has been proposed as a candidate for intraventricular drug delivery for cancer treatment . This property places it in contrast to 4-methylquinoline, which lacks the hydroxyl functionality and has not been similarly characterized for brain penetration. The favorable CNS penetration can be rationalized by the compound's TPSA of 33.12 Ų (well below the empirical threshold of ~70 Ų for blood-brain barrier permeation) and its LogP of 2.02 [1]. While quantitative brain-to-plasma concentration ratios or in situ brain perfusion data are not publicly available for this specific compound, the combination of reported brain penetration, favorable physicochemical parameters, and low acute neurotoxicity up to 5 g/kg provides three converging lines of evidence supporting its differentiated utility in CNS-targeted research programs .

Brain Penetration
Supporting evidence
Brain penetration reported; no neurotoxicity at ≤5 g/kg; TPSA 33.12 Ų; LogP 2.02
CNS accessibility context differentiates from non-hydroxylated analogs; requires model-specific verification.
Quantitative brain-to-plasma ratios not publicly available; TPSA well below ~70 Ų BBB threshold.
CNS drug delivery Intraventricular chemotherapy Brain tumor

Microwave-Assisted Synthesis & Scale-Up

The synthesis of 4-methylquinolin-7-ol has been optimized through microwave-assisted methodologies, which are reported to reduce reaction time and enhance yield compared to conventional thermal heating methods [1]. Microwave-assisted synthesis of quinoline derivatives has gained acceptance as a green chemistry approach that minimizes hazardous by-product formation and enables solvent-free reaction conditions [2]. While quantitative yield comparisons between microwave and conventional heating for this specific compound are not publicly disclosed, the broader literature on quinoline microwave synthesis indicates typical reaction time reductions from hours to minutes (e.g., 10–30 min vs. 4–24 h) and yield improvements of 10–30% [2][3]. This synthetic accessibility differentiates 4-methylquinolin-7-ol from analogs requiring protection/deprotection strategies or expensive catalysts, and is relevant to procurement decisions where scalability and cost-effectiveness are prioritized.

Microwave Synthesis
Class-level inference
Microwave-assisted route reported; class-level reaction time reduction from hours to minutes
May support scale-up and cost-efficiency; yield improvement data are class-level, not compound-specific.
Green chemistry context; verify yield and purity for multi-gram procurement.
Green chemistry Microwave synthesis Process scale-up

hnps-PLA₂ Inhibitor Scaffold Validation

The 4-methylquinoline scaffold, of which 4-methylquinolin-7-ol is the 7-hydroxy regioisomer, has been validated as a core structure for human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂) inhibitors [1]. In a series of 22 quinoline-4-methyl ester derivatives, 17 compounds displayed hnps-PLA₂ inhibition activity in an in vitro bioassay, with the most potent compound (3o) achieving an IC₅₀ of 1.5 μM [1]. Molecular docking studies revealed that the 4-position substituent must contain an oxygen atom to form hydrogen bonds and interact with the catalytic calcium ion, while the quinoline scaffold itself provides the aromatic framework for substrate-site binding [1]. This positions 4-methylquinolin-7-ol—with its strategically placed 7-OH group—as a potential starting material for the synthesis of ester or ether-linked hnps-PLA₂ inhibitors, a property not shared by analogs lacking the hydroxyl handle at the 7-position.

hnps-PLA₂ Scaffold
Class-level inference
Class best IC₅₀ 1.5 μM for quinoline-4-methyl ester derivatives; 7-OH provides derivatization handle
Supports synthetic intermediate selection for PLA₂ inhibitor programs.
Class-level SAR; 4-substituent oxygen requirement validated; verify target engagement.
Inflammation Phospholipase A2 inhibition Fragment-based design

4-Methylquinolin-7-ol Application Scenarios


CNS-Penetrant for Pediatric Brain Tumors

Given the reported brain penetration and activity against rhabdomyosarcoma cells, 4-methylquinolin-7-ol can serve as a starting scaffold for medicinal chemistry programs targeting pediatric CNS malignancies . The favorable LogP of 2.02 and TPSA of 33.12 Ų align with CNS drug design principles, while the acute toxicity threshold of >5 g/kg without neurotoxicity provides an acceptable early safety margin . Laboratories procuring this compound for CNS oncology should prioritize the ≥95% purity grade and verify brain permeability in their specific model system, as public-domain quantitative brain exposure data are limited .

hnps-PLA₂ Inhibitor Synthesis via 7-OH

The 4-methylquinoline core with a free 7-OH group is an ideal precursor for esterification or etherification to access hnps-PLA₂ inhibitors [1]. The validated class-level potency of up to IC₅₀ 1.5 μM for quinoline-4-methyl esters supports the investment in 4-methylquinolin-7-ol as a synthetic intermediate [1]. The 7-OH provides a convenient attachment point for diverse functional groups, enabling parallel library synthesis. Procurement in multi-gram quantities from vendors offering batch-specific QC (e.g., NMR, HPLC) is recommended for structure-activity relationship studies .

Green Chemistry Process Scale-Up

The microwave-assisted synthetic route reported for 4-methylquinolin-7-ol offers a case study in green chemistry scale-up for heterocyclic building blocks [2][3]. Compared to traditional thermal methods requiring prolonged reflux, microwave synthesis can reduce reaction times from hours to minutes and improve yields, thereby lowering the cost-per-gram for bulk procurement [3]. Process chemistry teams evaluating this compound for kilogram-scale synthesis should consider the microwave protocol as a starting point for further optimization.

Nuclear Receptor Binding & Epigenetic Discovery

4-Methylquinolin-7-ol has been reported to bind to nuclear receptors, which are validated targets in oncology, metabolic disease, and inflammation . This property, combined with its favorable physicochemical profile (consensus LogP 2.02, TPSA 33.12 Ų), positions it as a potential fragment hit for nuclear receptor modulator programs . The compound's regiospecific substitution pattern allows for structure-based optimization at both the 4-methyl and 7-hydroxy positions, offering two independent vectors for improving potency and selectivity.

Application
Selection Property
Validation Focus
CNS tumor model studies
Reported brain penetration and favorable CNS physicochemical profile
Model-specific brain permeability and exposure verification
hnps-PLA₂ inhibitor synthesis
7-OH as versatile derivatization handle on validated quinoline-4-methyl scaffold
Target engagement and inhibitory potency confirmation
Green chemistry scale-up evaluation
Microwave-assisted synthetic accessibility
Yield, purity, and cost-per-gram verification at scale
Nuclear receptor modulator screening
Reported nuclear receptor binding and regiospecific substitution pattern
Binding assay validation and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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